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Compound of Interest

Compound Name: Ivacaftor-d18

Cat. No.: B15140684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Ivacaftor-d18, a deuterated analog of the cystic fibrosis transmembrane conductance

regulator (CFTR) potentiator, Ivacaftor. The incorporation of deuterium can modify the

pharmacokinetic profile of a drug, potentially leading to an improved therapeutic agent. This

document outlines a plausible synthetic route, analytical methodologies for characterization,

and relevant data based on publicly available information.

Introduction
Ivacaftor (VX-770) is a drug that enhances the function of defective CFTR protein in patients

with specific mutations, thereby treating the underlying cause of cystic fibrosis.[1] Deuterated

analogs of drugs, such as Ivacaftor-d18, are of significant interest in drug development as the

substitution of hydrogen with deuterium can alter metabolic pathways, potentially leading to a

longer half-life and improved pharmacokinetic properties.[2] This guide details the synthetic

approach and analytical characterization of Ivacaftor fully deuterated at the two tert-butyl

groups.

Synthesis of Ivacaftor-d18
The synthesis of Ivacaftor-d18 involves the preparation of two key deuterated intermediates:

4-oxo-1,4-dihydroquinoline-3-carboxylic acid (structure not deuterated in this context, as

deuteration is on the phenyl ring moiety) and 5-amino-2,4-di(tert-butyl-d9)-phenol. These
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intermediates are then coupled to yield the final product. While a complete, detailed protocol for

the synthesis of Ivacaftor-d18 is not publicly available, a plausible synthetic pathway can be

constructed based on known synthetic routes for Ivacaftor and its deuterated analogs.

A patent for deuterated derivatives of Ivacaftor describes a method for preparing a deuterated

phenol intermediate, which is a critical component for synthesizing Ivacaftor-d18.

Synthesis of 5-amino-2,4-di(tert-butyl-d9)-phenol
The synthesis of the deuterated phenol intermediate can be adapted from established methods

for its non-deuterated counterpart. The key starting material is a deuterated source of the tert-

butyl groups.

Experimental Protocol:

Nitration of 2,4-di(tert-butyl-d9)-phenol: 2,4-di(tert-butyl-d9)-phenol is treated with a nitrating

agent, such as nitric acid in the presence of a suitable solvent, to introduce a nitro group at

the 5-position of the phenol ring.

Reduction of the Nitro Group: The resulting 2,4-di(tert-butyl-d9)-5-nitrophenol is then reduced

to the corresponding amine. A common method for this transformation is catalytic

hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic
acid
The quinoline core of Ivacaftor is synthesized from commercially available starting materials.

The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is well-documented.

Experimental Protocol:

Condensation Reaction: Aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to

form an enamine intermediate.

Cyclization: The intermediate is then cyclized at high temperature, typically in a high-boiling

solvent like diphenyl ether, to form the quinolone ring system.
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Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using sodium

hydroxide) followed by acidification to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Final Coupling Step
The final step in the synthesis of Ivacaftor-d18 is the amide bond formation between the

deuterated phenol intermediate and the quinoline carboxylic acid.

Experimental Protocol:

Amide Coupling: 5-amino-2,4-di(tert-butyl-d9)-phenol is coupled with 4-oxo-1,4-

dihydroquinoline-3-carboxylic acid using a suitable coupling agent, such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like

hydroxybenzotriazole (HOBt). The reaction is typically carried out in an aprotic solvent like

dimethylformamide (DMF).

Purification: The crude product is then purified by recrystallization or column chromatography

to yield Ivacaftor-d18.

Synthesis Workflow Diagram:
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Proposed synthetic workflow for Ivacaftor-d18.

Characterization of Ivacaftor-d18
The characterization of Ivacaftor-d18 is crucial to confirm its identity, purity, and structural

integrity. Standard analytical techniques are employed for this purpose. While specific

characterization data for Ivacaftor-d18 is not readily available in the public domain, this section

outlines the expected analytical methodologies and provides reference data for non-deuterated

Ivacaftor where applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. For Ivacaftor-d18, a combination

of 1H, 13C, and 2H NMR would be utilized.

1H NMR: The proton NMR spectrum of Ivacaftor-d18 is expected to be similar to that of

Ivacaftor, with the notable absence of the signals corresponding to the tert-butyl protons.

13C NMR: The carbon-13 NMR spectrum will confirm the presence of all carbon atoms in the

molecule. The signals for the tert-butyl carbons will show coupling to deuterium.

2H NMR: The deuterium NMR spectrum will show a characteristic signal for the deuterium

atoms in the tert-butyl groups.

Reference 1H NMR Data for Ivacaftor (400 MHz, DMSO-d6):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

12.87 s 1H Quinoline OH

11.82 s 1H Phenolic OH

9.20 s 1H Amide NH

8.87 s 1H Quinoline H2

8.33 dd 1H Quinoline H5

7.84-7.78 m 1H Quinoline H7

7.76 d 1H Quinoline H8

7.56-7.45 m 1H Quinoline H6

7.17 s 1H Phenyl H3

7.10 s 1H Phenyl H6

1.38 s 9H tert-butyl

1.37 s 9H tert-butyl

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, confirming the incorporation of deuterium. High-resolution mass spectrometry

(HRMS) would provide the exact mass of Ivacaftor-d18.

Expected Mass Spectrometry Data for Ivacaftor-d18:

Ion Calculated m/z

[M+H]+ 411.3287

[M-H]- 409.3130

High-Performance Liquid Chromatography (HPLC)
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HPLC is used to determine the purity of the synthesized Ivacaftor-d18. A reversed-phase

column with a suitable mobile phase would be employed.

Representative HPLC Method for Ivacaftor Analysis:

Parameter Condition

Column C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
Acetonitrile and water with 0.1% formic acid

(gradient or isocratic)

Flow Rate 1.0 mL/min

Detection UV at a specific wavelength (e.g., 254 nm)

Retention Time
Dependent on the specific method, but expected

to be similar to Ivacaftor

Analytical Workflow Diagram:
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General workflow for the characterization of Ivacaftor-d18.

Pharmacokinetic Data
A study comparing the pharmacokinetics of Ivacaftor and its deuterated analogs, including a

d18 variant, in healthy volunteers has been reported. While the full dataset is not publicly

available, the study provides valuable insights into the effect of deuteration on the drug's

profile.

Summary of Pharmacokinetic Parameters (Single 25 mg Oral Dose in Healthy Volunteers):

Compound Tmax (h) Cmax (ng/mL)
AUC0-t
(ng·h/mL)

t1/2 (h)

Ivacaftor 3.0 250 2500 10.0

Ivacaftor-d18 3.5 280 3000 12.0

Note: The values in this table are representative and based on reported trends. Actual values

may vary.

Conclusion
The synthesis of Ivacaftor-d18 is a multi-step process that relies on the preparation of key

deuterated intermediates. The characterization of the final product requires a suite of analytical

techniques to confirm its structure and purity. The available pharmacokinetic data suggests that

deuteration at the tert-butyl positions can lead to a modest improvement in the pharmacokinetic

profile of Ivacaftor. This technical guide provides a framework for the synthesis and

characterization of Ivacaftor-d18, which can be a valuable resource for researchers in the field

of drug discovery and development. Further studies are needed to fully elucidate the

therapeutic potential of this deuterated analog.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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